molecular formula C8H8F2N2OS B2835708 1-(2-(Difluoromethoxy)phenyl)thiourea CAS No. 860610-10-2

1-(2-(Difluoromethoxy)phenyl)thiourea

Cat. No.: B2835708
CAS No.: 860610-10-2
M. Wt: 218.22
InChI Key: OSYOJFHAAGZRNS-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)phenyl)thiourea is an organosulfur compound with the molecular formula C8H8F2N2OS. It is a derivative of thiourea, characterized by the presence of a difluoromethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)phenyl)thiourea typically involves the reaction of 2-difluoromethoxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea derivative .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Difluoromethoxy)phenyl)thiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Difluoromethoxy)phenyl)thiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to its analogs .

Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-4-2-1-3-5(6)12-8(11)14/h1-4,7H,(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYOJFHAAGZRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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